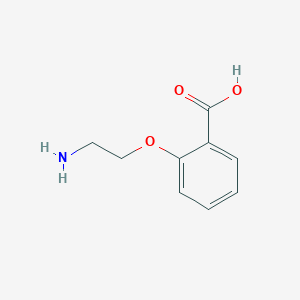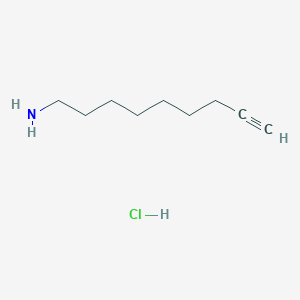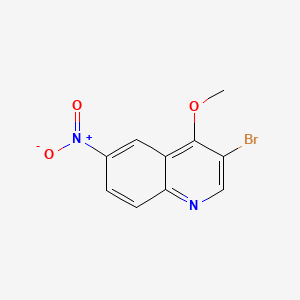
4-Hyroxy Fenoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Fenoprofen is a derivative of Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, anti-inflammatory, and antipyretic properties . Fenoprofen is structurally related to other propionic acid derivatives like ibuprofen and naproxen . The addition of a hydroxyl group to Fenoprofen results in 4-Hydroxy Fenoprofen, which may exhibit unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Fenoprofen typically involves the hydroxylation of Fenoprofen. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of 4-Hydroxy Fenoprofen may involve large-scale hydroxylation processes using continuous flow reactors to maintain consistent reaction conditions and high yield . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Fenoprofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo Fenoprofen.
Reduction: Formation of 4-hydroxy-2-propylphenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy Fenoprofen has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular pathways and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 4-Hydroxy Fenoprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, 4-Hydroxy Fenoprofen reduces inflammation, pain, and fever. The hydroxyl group may enhance its binding affinity to the COX enzymes, potentially increasing its efficacy .
Comparaison Avec Des Composés Similaires
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Exhibits strong anti-inflammatory and analgesic effects.
Uniqueness: 4-Hydroxy Fenoprofen is unique due to the presence of the hydroxyl group, which may enhance its pharmacological properties and provide additional pathways for chemical modification. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[3-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H14O4/c1-10(15(17)18)11-3-2-4-14(9-11)19-13-7-5-12(16)6-8-13/h2-10,16H,1H3,(H,17,18) |
Clé InChI |
RIGQDHFDPVTTEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)

![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)




